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molecular formula C9H8N6O B303333 6-Amino-5-nitroso-2-pyridin-3-ylpyrimidin-4-ylamine

6-Amino-5-nitroso-2-pyridin-3-ylpyrimidin-4-ylamine

Cat. No. B303333
M. Wt: 216.2 g/mol
InChI Key: VWVTZJZXXAGASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04503228

Procedure details

Taylor et al [J. Am. Chem. Soc. 81, 2442-8 (1959)] show, inter alia, the preparation of 2-(3-pyridinyl)-9H-purin-6-amine by heating the nicotinamidine salt of isonitrosomalonitrile in formamide to produce 4,6-diamino-5-nitroso-2-(3-pyridinyl)pyrimidine and heating the reaction mixture containing said 5-nitroso compound and formamide with a mixture of formic acid and sodium dithionite dihydrate to produce said 2-(3-pyridinyl)-9H-purin-6-amine, for which no use is indicated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[N:15]=[C:14]3[C:10]([N:11]=C[NH:13]3)=[C:9]([NH2:16])[N:8]=2)[CH:2]=1.C(N)(=N)C1C=CC=NC=1.C(N)=[O:27]>>[NH2:16][C:9]1[C:10]([N:11]=[O:27])=[C:14]([NH2:13])[N:15]=[C:7]([C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)[N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C1=NC(=C2N=CNC2=N1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CN=CC=C1)(=N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=C1N=O)N)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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